N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 5. Chromones are known for diverse biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-10-6-5-9-17(20)22-14-19(25)18-13-16(11-12-21(18)28-22)24-23(26)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRRKNSIKPPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions to form the chromen-4-one structure. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and cyclohexanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
Case Studies
Several case studies have documented the biological effects and applications of this compound:
- Anticancer Research :
- Antimicrobial Study :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
WAY100635: A Cyclohexanecarboxamide Derivative with Serotonergic Activity
WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) shares the cyclohexanecarboxamide group but features a piperazine-ethyl-pyridyl backbone instead of a chromone core. It is a well-characterized serotonin (5-HT₁A) receptor antagonist used in neuropathic pain research and psychiatric disorder models . Key differences:
- Structural : The chromone core in the target compound replaces WAY100635’s piperazine-ethyl-pyridyl system, likely altering receptor selectivity.
- Pharmacological : WAY100635’s efficacy in pain models suggests that the target compound’s chromone-carboxamide scaffold may also interact with CNS targets, though its specific mechanisms remain unverified.
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
This analog substitutes the 2-methoxyphenyl group with a 4-tert-butylphenyl moiety. However, pharmacological data are absent in the evidence, limiting functional comparisons.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
This compound replaces the cyclohexanecarboxamide with a furan-2-carboxamide and incorporates a thiazolidinone ring. The thiazolidinone may enhance hydrogen-bonding capacity, while the furan group reduces steric hindrance compared to cyclohexane .
Structural and Functional Analysis
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Hypothesized Physicochemical Properties*
| Compound Name | logP (Predicted) | Solubility (Predicted) | Key Influencing Groups |
|---|---|---|---|
| Target Compound | ~3.5 | Low (lipophilic) | Methoxyphenyl, Cyclohexane |
| WAY100635 | ~2.8 | Moderate | Piperazine (polar), Methoxy |
| Furan-thiazolidinone analog | ~2.0 | High | Thiazolidinone (polar), Furan |
*Predictions based on substituent effects; experimental data unavailable in evidence.
Research Implications and Gaps
- Structural Insights : The target compound’s chromone-carboxamide hybrid may offer unique binding modes in kinase or serotonin receptor interactions, warranting crystallographic studies akin to those in .
- Pharmacological Gaps: No direct activity data are available. Comparative studies with WAY100635 could clarify its CNS activity profile.
- Synthetic Optimization : Substituting the methoxy group with halogens (e.g., bromo, as in 25B-NBOMe ) might enhance receptor affinity, though NBOMes’ neurotoxicity risks necessitate caution.
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core with a methoxyphenyl substituent and a cyclohexanecarboxamide group. This unique structure is believed to contribute to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, potentially leading to the induction of cancer cell death.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a significant decrease in inflammatory markers compared to control groups. -
Anticancer Potential :
Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cancer cell lines ranged from 10 µM to 25 µM, indicating potent anticancer activity. -
Antimicrobial Properties :
In vitro studies revealed that the compound exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
